(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Description
This compound is a bicyclic β-amino acid derivative featuring a norbornane-like bicyclo[2.2.1]heptane scaffold. Key structural attributes include:
- Bicyclic framework: The rigid bicyclo[2.2.1]heptane system imposes conformational constraints, enhancing stereochemical stability and influencing interactions in biological systems .
- Functional groups: A tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid at position 5 enables further derivatization or salt formation .
- Stereochemistry: The (1R,4S,5S) configuration defines spatial orientation, critical for chiral recognition in drug design or catalysis.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4S,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 |
InChI Key |
GMGUVTWUHZJSAF-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-5-carboxylic acid typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are used to remove the Boc group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, alcohols, and substituted amines.
Scientific Research Applications
(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The bicyclic structure adds rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related bicyclic compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from structurally similar compounds in .
Key Comparative Insights
Ring System and Strain: Bicyclo[2.2.1]heptane (norbornane) offers rigidity and low ring strain, favoring stability and predictable stereochemistry . Bicyclo[2.2.2]octane () has a larger cavity, accommodating bulkier substituents but may reduce solubility .
Functional Group Impact :
- Hydroxyl groups () enhance hydrophilicity but may complicate synthesis due to protection/deprotection needs .
- Methylene substituents () introduce unsaturation, altering electronic properties and reactivity .
Safety Profiles :
- The methylene-containing bicyclo[2.2.2]octane derivative () exhibits acute toxicity and irritancy (H302, H315, H319), necessitating stringent handling protocols . Other compounds, like the target molecule, lack explicit hazard data but likely require standard protective measures.
Applications :
- Pharmaceuticals : Compounds with bicyclo[3.2.0] systems () are prevalent in β-lactam antibiotics (e.g., carbapenems), highlighting the role of bicyclic frameworks in bioactive molecules .
- Chiral Synthesis : The rigid bicyclo[2.2.1]heptane scaffold is advantageous in asymmetric catalysis, where stereochemical control is paramount .
Research Findings and Trends
- Synthetic Utility : Boc-protected derivatives (e.g., ) are intermediates in peptide mimetics and protease inhibitors, leveraging the Boc group’s stability under basic conditions .
- Biological Activity : Bicyclo[3.2.0] systems () show potent antibacterial activity, suggesting that ring size and substituent positioning critically influence efficacy .
- Crystallography : Studies on related lactones () reveal that bicyclo[2.2.1] systems form stable crystals, aiding in structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
